N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea is an organic compound that features both trifluoromethyl and nitrophenyl groups. These functional groups are known for their significant impact on the chemical and biological properties of the compound. The presence of the trifluoromethyl group often enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:
[ \text{4-chloro-3-(trifluoromethyl)phenyl isocyanate} + \text{3-nitroaniline} \rightarrow \text{N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-aminophenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitrophenyl group can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-nitroaniline
- N-(4-chlorophenyl)-N’-(3-nitrophenyl)urea
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activity.
This compound’s unique combination of functional groups makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O3/c15-12-5-4-9(7-11(12)14(16,17)18)20-13(22)19-8-2-1-3-10(6-8)21(23)24/h1-7H,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUYFSFXWILEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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